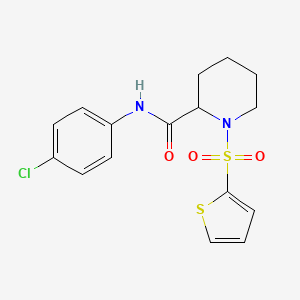

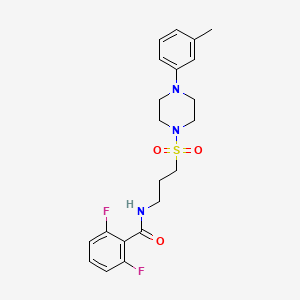

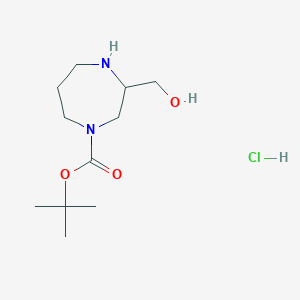

![molecular formula C20H20N4O2S B2409106 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 881432-48-0](/img/structure/B2409106.png)

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide” is a chemical compound with the molecular formula C20H20N4O2S1. It is not intended for human or veterinary use and is for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution,Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their antioxidant activity using various assays, indicating significant antioxidant properties. The research highlights the potential of such compounds in developing therapeutic agents due to their antioxidant capacity Chkirate et al., 2019.

Marine Actinobacterium and Cytotoxic Activities

Sobolevskaya et al. (2007) isolated bioactive metabolites from the marine actinobacterium Streptomyces sp., which demonstrated cytotoxic activities. This study underscores the potential of natural compounds in drug discovery, particularly for cancer therapy Sobolevskaya et al., 2007.

Green Synthesis of Analgesic and Antipyretic Agents

Research by Reddy et al. (2014) focused on the environmentally friendly synthesis of compounds with potential analgesic and antipyretic properties. The study presents an innovative approach to synthesizing pharmaceuticals with reduced environmental impact, contributing to the field of green chemistry Reddy et al., 2014.

Anti-Arthritic Drug Development

Inagaki et al. (2000) synthesized gamma-sultam derivatives showing inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase enzymes, as well as interleukin-1 production, in in vitro assays. These compounds exhibited efficacy in animal arthritic models, highlighting their potential as anti-arthritic agents Inagaki et al., 2000.

properties

IUPAC Name |

N-(3-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-6-8-15(9-7-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-5-3-4-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRMDFZASMNZMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

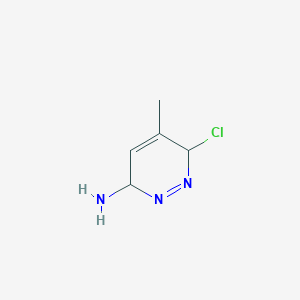

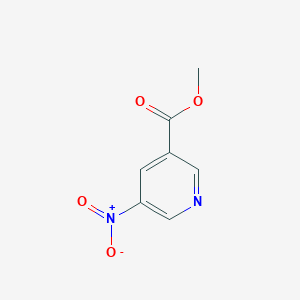

![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)

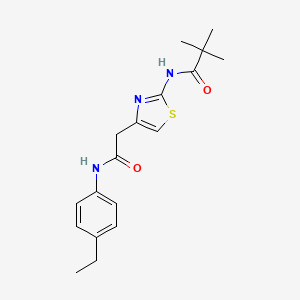

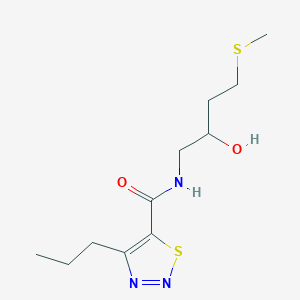

![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)

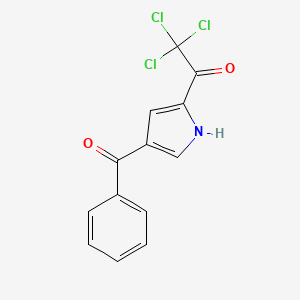

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

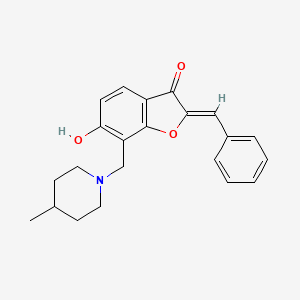

![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)